Cas no 6762-45-4 (Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers))

Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) 化学的及び物理的性質
名前と識別子
-
- Betamethasone-?17,20 21-Aldehyde
- Betamethasone-?17,20 21-Aldehyde (Mixture of Isomers)
- Betamethasone-∆17,20 21-Aldehyde
- Betamethasone-∆17,20 21-Aldehyde (Mixture of Isomers)
- BetaMethasone-17,20 21-Aldehyde
- (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
- 6762-45-4
- DTXSID80747143
- (11beta,16beta,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
- CID 71313948
- (Z)-Betamethasone-?17,20 21-Aldehyde
- (11.BETA.,16.BETA.,17Z)-9-FLUORO-11,20-DIHYDROXY-16-METHYL-3-OXOPREGNA-1,4,17(20)-TRIEN-21-AL
- Betamethasone-Delta17,20 21-Aldehyde(Mixture of Isomers)
- PREGNA-1,4,17(20)-TRIEN-21-AL, 9-FLUORO-11,20-DIHYDROXY-16-METHYL-3-OXO-, (11.BETA.,16.BETA.,17Z)-
- SCHEMBL17084508
- 52647-06-0
- Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers)
- (11ss,16ss)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxo-pregna-1,4,17(20)-trien-21-al;
- DB-253984
-
- インチ: InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1
- InChIKey: TYYMPHSFTLTHRI-NIQJDLCESA-N
- ほほえんだ: CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
計算された属性
- せいみつぶんしりょう: 374.18900
- どういたいしつりょう: 374.18933750g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 1
- 複雑さ: 811
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 74.6Ų
じっけんとくせい
- ゆうかいてん: 203-206°C
- ようかいど: DMSO (Slightly), Methanol (Slightly, Heated)
- PSA: 74.60000
- LogP: 3.61420
Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) セキュリティ情報
- ちょぞうじょうけん:-20?C Freezer, Under Inert Atmosphere
Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B326995-5mg |
Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) |
6762-45-4 | 5mg |
$ 150.00 | 2023-04-18 | ||
TRC | B326995-50mg |
Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) |
6762-45-4 | 50mg |
$ 982.00 | 2023-04-18 | ||
TRC | B326995-25mg |
Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) |
6762-45-4 | 25mg |
$ 523.00 | 2023-04-18 | ||
A2B Chem LLC | AH17106-25mg |
BetaMethasone-17,20 21-Aldehyde |
6762-45-4 | 25mg |
$591.00 | 2023-12-30 | ||
A2B Chem LLC | AH17106-50mg |
BetaMethasone-17,20 21-Aldehyde |
6762-45-4 | 50mg |
$1005.00 | 2023-12-30 | ||
TRC | B326995-10mg |
Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) |
6762-45-4 | 10mg |
$ 234.00 | 2023-04-18 | ||
TRC | B326995-100mg |
Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) |
6762-45-4 | 100mg |
$ 1774.00 | 2023-04-18 | ||
A2B Chem LLC | AH17106-10mg |
BetaMethasone-17,20 21-Aldehyde |
6762-45-4 | 10mg |
$331.00 | 2023-12-30 |
Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers) 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
Betamethasone-?17,20 21-Aldehyde(Mixture of Isomers)に関する追加情報
Betamethasone-17,20(21)-Aldehyde (Mixture of Isomers): A Comprehensive Overview
Betamethasone-17,20(21)-Aldehyde (Mixture of Isomers), with the CAS Registry Number 6762-45-4, is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and its potential applications in drug development. The term "mixture of isomers" highlights the presence of multiple stereoisomeric forms, which adds complexity to its synthesis and characterization.
The core structure of Betamethasone-17,20(21)-Aldehyde is derived from the betamethasone skeleton, a well-known corticosteroid. The introduction of an aldehyde group at the 17,20(21) position introduces novel chemical reactivity and biological activity. Recent studies have explored the potential of this compound as a precursor for synthesizing advanced corticosteroid derivatives with enhanced therapeutic properties. For instance, researchers have demonstrated that Betamethasone-17,20(21)-Aldehyde can serve as a versatile building block for constructing anti-inflammatory agents with improved potency and reduced side effects.
From a synthetic perspective, the preparation of Betamethasone-17,20(21)-Aldehyde involves intricate multi-step reactions. The process typically begins with the isolation of betamethasone or its derivatives, followed by selective oxidation to introduce the aldehyde functionality. Advanced techniques such as enantioselective synthesis have been employed to control the stereochemistry of the product, ensuring the formation of specific isomers with desired properties.
One of the most promising applications of Betamethasone-17,20(21)-Aldehyde lies in its use as an intermediate in drug discovery programs. By leveraging modern medicinal chemistry approaches, scientists have successfully utilized this compound to develop novel anti-inflammatory agents targeting chronic inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, recent advancements in computational chemistry have enabled researchers to predict the binding affinities of Betamethasone-17,20(21)-Aldehyde derivatives to key inflammatory mediators, providing valuable insights into their therapeutic potential.
In terms of pharmacokinetics, Betamethasone-17,20(21)-Aldehyde exhibits interesting properties that make it an attractive candidate for further investigation. Studies have shown that certain isomers possess enhanced bioavailability and reduced clearance rates compared to traditional corticosteroids. This suggests that they could potentially be developed into drugs with improved efficacy and patient compliance.
From an environmental standpoint, the synthesis and handling of Betamethasone-17,20(21)-Aldehyde must adhere to stringent safety protocols to minimize ecological impact. Researchers are actively exploring green chemistry approaches to optimize its production process, including the use of biocatalysts and solvent-free reaction conditions.
In conclusion, Betamethasone-17,20(21)-Aldehyde (Mixture of Isomers) represents a significant advancement in steroid chemistry. Its unique structure and versatile reactivity make it a valuable tool in drug discovery and development. As research continues to uncover new applications for this compound, it holds immense promise for advancing treatments in various therapeutic areas.
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